molecular formula C15H18ClNO4S B2353868 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide CAS No. 1448121-85-4

2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide

Cat. No.: B2353868
CAS No.: 1448121-85-4
M. Wt: 343.82
InChI Key: JIVFFUKAJNCQRN-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination of Benzene: The benzene ring is chlorinated using reagents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like ferric chloride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated benzene with a suitable sulfonamide precursor under controlled conditions.

    Hydroxypropylation: The final step involves the addition of the hydroxypropyl group to the furan ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound may interact with other molecular pathways, modulating biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide
  • 2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide features a unique hydroxypropyl group, which may enhance its solubility and bioavailability. This structural difference can lead to distinct biological activities and applications, making it a valuable compound for further research and development.

Biological Activity

2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a benzenesulfonamide moiety and a 2,5-dimethylfuran derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C16H20ClN1O4S
  • Molecular Weight : Approximately 343.8 g/mol
  • Structural Features :
    • Chlorine atom
    • Sulfonamide group
    • Hydroxylated propyl chain attached to a furan ring

The structural complexity contributes to its diverse chemical reactivity and potential biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including compounds structurally related to this compound. For instance, sulfonamides have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported for related compounds:

CompoundMIC (mg/mL)Target Organism
4d6.72Escherichia coli
4h6.63Staphylococcus aureus
4a6.67Mixed bacterial strains

These findings suggest that modifications in the structure of sulfonamides can lead to enhanced antimicrobial activity, indicating that similar approaches could be applied to optimize the efficacy of this compound .

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamide compounds have also been documented. In vivo studies demonstrated that certain benzenesulfonamides significantly inhibited carrageenan-induced rat paw edema, showcasing their potential as anti-inflammatory agents:

CompoundInhibition (%) at 1hInhibition (%) at 2hInhibition (%) at 3h
4a94.6989.6687.83

This data indicates that compounds with similar structural features to this compound could exhibit comparable anti-inflammatory effects .

The mechanism of action for compounds like this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The presence of the furan moiety may enhance binding affinity and specificity towards these targets, leading to inhibition or modulation of biological pathways.

Case Studies and Research Findings

  • NLRP3 Inflammasome Inhibition : A study focused on related benzenesulfonamide analogs demonstrated their ability to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory diseases. The research identified lead compounds with improved inhibitory potency, suggesting that structural modifications can enhance therapeutic efficacy against inflammation-related conditions .
  • Antibacterial Screening : Another investigation evaluated the antibacterial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that structural variations significantly influenced the activity profiles, providing a basis for further optimization of compounds like this compound for antimicrobial applications .

Properties

IUPAC Name

2-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S/c1-10-9-12(11(2)21-10)14(18)7-8-17-22(19,20)15-6-4-3-5-13(15)16/h3-6,9,14,17-18H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVFFUKAJNCQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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